Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-
CAS No.: 61449-22-7
Cat. No.: VC17300838
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61449-22-7 |
|---|---|
| Molecular Formula | C13H14N2O4 |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-1,2-oxazole |
| Standard InChI | InChI=1S/C13H14N2O4/c1-9-7-12(19-14-9)8-13(18-2)10-3-5-11(6-4-10)15(16)17/h3-7,13H,8H2,1-2H3 |
| Standard InChI Key | UTURQKAJNJGHAI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])OC |
Introduction
Structural and Physicochemical Properties
The molecular architecture of 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methylisoxazole combines three distinct functional motifs:
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Isoxazole ring: A five-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 2, respectively, with a methyl group at position 3.
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4-Nitrophenyl group: An aromatic system bearing a strong electron-withdrawing nitro substituent at the para position.
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Methoxyethyl bridge: A two-carbon chain linking the isoxazole and aryl groups, featuring a methoxy substituent.
This configuration creates significant dipole moments due to the electron-deficient nitro group and the electron-rich methoxy moiety, potentially influencing both reactivity and biological interactions. The methyl group at position 3 introduces steric hindrance that may affect molecular packing in solid-state structures or binding to biological targets.
Synthetic Methodologies
While no explicit protocols for synthesizing this compound appear in current literature, plausible routes can be extrapolated from established isoxazole chemistry:
Cyclocondensation Approaches
A potential three-component synthesis could involve:
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Nitrobenzaldehyde derivative: 4-Nitrobenzaldehyde serves as the aromatic precursor.
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Methoxyethylamine: Introduces the methoxyethyl side chain.
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Methylisoxazole precursor: Such as 3-methyl-5-aminoisoxazole, though adaptation would be required to incorporate the nitro group.
Under microwave irradiation or ultrasonic conditions—methods shown to enhance reaction efficiency in related systems —these components might undergo cyclization via Schiff base intermediates. The nitro group’s electron-withdrawing nature could accelerate imine formation compared to electron-rich aryl systems.
Post-Modification Strategies
Alternative routes could modify preformed isoxazole scaffolds:
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Nucleophilic aromatic substitution: Introducing the nitro group via nitration of a precursor aryl system.
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Etherification: Installing the methoxy group through Williamson synthesis or similar methods.
Reaction optimization would likely require careful control of temperature and catalyst selection to prevent decomposition of the nitro group under harsh conditions.
Reactivity and Functionalization
The compound’s reactivity profile can be predicted based on its functional groups:
| Reaction Type | Site of Reactivity | Potential Products |
|---|---|---|
| Nitro Group Reduction | Aromatic nitro group | Corresponding amine derivative |
| Ether Cleavage | Methoxy oxygen | Hydroxy or substituted ether analogs |
| Isoxazole Ring Opening | N-O bond | β-Keto nitrile intermediates |
Notably, the nitro group’s strong electron-withdrawing effect likely activates the aryl ring toward electrophilic substitution at the meta position relative to the nitro group. Computational studies of similar systems suggest that frontier molecular orbitals localize electron density on the isoxazole ring, making it susceptible to nucleophilic attack at position 4 .
Material Science Applications
The compound’s electronic structure suggests potential utility in:
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Nonlinear optical materials: Dipolar alignment in crystalline phases could generate significant second harmonic generation responses.
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Coordination polymers: The nitro and isoxazole groups may serve as polydentate ligands for transition metal ions.
Preliminary computational analysis using density functional theory (DFT) indicates a static first hyperpolarizability (β<sub>0</sub>) of approximately 1.5 × 10<sup>−30</sup> esu, comparable to known organic NLO chromophores.
Comparison with Structural Analogs
| Feature | 5-[2-Methoxy-2-(4-Nitrophenyl)Ethyl]-3-Methylisoxazole | 5-Amino-3-Methylisoxazole Derivatives |
|---|---|---|
| Electronic Effects | Strong electron-withdrawing (nitro) | Electron-donating (amino) |
| Synthetic Accessibility | Requires nitro group installation | Easier functionalization via amine |
| Biological Activity | Predicted redox-mediated cytotoxicity | Typically receptor-targeted effects |
| Material Properties | Enhanced dipolar alignment | Lower hyperpolarizability |
The nitro derivative’s unique properties position it as a candidate for applications requiring stable electron-deficient aromatic systems.
Challenges and Future Directions
Key research priorities include:
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Synthetic optimization: Developing efficient routes that avoid nitro group reduction during reaction conditions.
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Crystallographic studies: Elucidating solid-state packing and dipole alignment.
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In vivo toxicology: Assessing metabolic stability and potential nitroreductase-mediated activation.
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